molecular formula C14H14F3N3O B2646506 6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile CAS No. 478049-66-0

6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile

Cat. No. B2646506
CAS RN: 478049-66-0
M. Wt: 297.281
InChI Key: GLWDCIDVRURXCX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile” are not detailed in the available resources .

Scientific Research Applications

Synthesis Approaches

The compound 6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile has been part of various synthetic pathways, indicating its potential versatility in scientific research. For instance, methods have been developed for the stereoselective, asymmetric synthesis of trisubstituted cyclopropanes, which could potentially be applied to the synthesis of similar complex molecules like this compound (Martín et al., 1992). Moreover, a one-pot three-component synthesis method under microwave irradiation has been noted for the fast synthesis of related molecules, indicating possible synthetic routes for efficient production (Dolzhenko et al., 2021).

Characterization and Structural Studies

In-depth structural studies and characterizations of similar compounds have been conducted. For instance, the crystal structures of two representative compounds closely related to the chemical were established by X-ray crystallography (Dolzhenko et al., 2021). This signifies the potential for detailed structural analysis and understanding of this compound.

Mechanism of Action

The mechanism of action of “6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile” is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with “6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile” are not specified in the available resources .

properties

IUPAC Name

6-cyclopropyl-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c15-14(16,17)11-7-12(9-1-2-9)19-13(10(11)8-18)20-3-5-21-6-4-20/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWDCIDVRURXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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